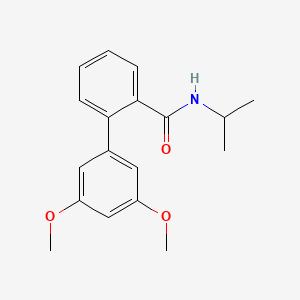![molecular formula C20H25NO3 B5561323 N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing various derivatives for pharmacological studies. Its structural complexity offers various sites for chemical modification, impacting its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide derivatives can involve multiple steps, including the Bischler-Napieralski reaction, which is instrumental in cyclizing N-(4-aryl-4-hydroxybutyl)benzamides to yield products with specific configurations, as demonstrated in the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles (Browne et al., 1981).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, has been employed to determine the precise geometric and electronic properties of similar benzamide derivatives. These analyses reveal the crystalline structure, molecular geometry, and electronic properties such as HOMO and LUMO energies, which are crucial for understanding the compound's reactivity and interactions (Demir et al., 2015).
Chemical Reactions and Properties
The chemical behavior of N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide derivatives can be influenced by various factors, including the presence of electron-donating groups. Studies have shown that specific base-catalyzed deprotonation followed by benzamidate loss and aldehyde formation can occur under basic conditions, indicating a competitive pathway for amidic hydrolysis (Murphy et al., 2009).
科学的研究の応用
Synthetic Chemistry Applications
The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides has been explored to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the compound's utility in organic synthesis and the formation of complex heterocyclic structures. The structure of these compounds was confirmed by X-ray crystallographic analysis, highlighting its significance in studying molecular configurations (Browne, Skelton, & White, 1981).
Material Science
In material science, certain hydroxymethyl benzamide derivatives have been used as ligands in the formation of anionic metalloligands after deprotonation. These ligands, when reacted with lanthanide salts, yield tetranuclear complexes, which have potential applications in designing single-molecule magnets and single-chain magnets. This research underscores the role of such compounds in developing new materials with magnetic properties (Costes, Vendier, & Wernsdorfer, 2010).
Pharmacological Research
Pharmacologically, N-hydroxymethyl benzamide derivatives have been studied for their rapid hydrolysis under basic conditions, which could have implications for drug design, especially in developing prodrug strategies that require specific hydrolysis conditions for activation (Murphy, Tenn, Labuda, & Nagorski, 2009).
Furthermore, the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds has been investigated, providing insights into the stability and metabolic pathways of these derivatives, which is crucial for understanding their behavior in biological systems (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).
作用機序
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules in the body. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[[4-(hydroxymethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,24)11-10-15-4-3-5-18(12-15)19(23)21-13-16-6-8-17(14-22)9-7-16/h3-9,12,22,24H,10-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRLZRCYUQAETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5561240.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)


![8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)
![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)
![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)
![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)
![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)